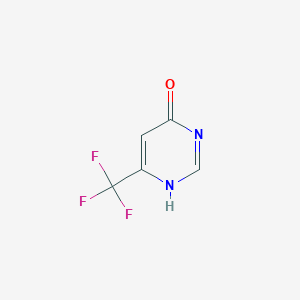

4-Hydroxy-6-(trifluoromethyl)pyrimidine

概要

説明

4-Hydroxy-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of a hydroxyl group at the 4th position and a trifluoromethyl group at the 6th position on the pyrimidine ring. This compound is used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and materials science .

準備方法

Synthetic Routes and Reaction Conditions

4-Hydroxy-6-(trifluoromethyl)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloropyrimidine with trifluoromethyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

化学反応の分析

Nucleophilic Substitution Reactions

The hydroxyl group at the 4-position undergoes substitution reactions with alkylating or acylating agents. For example:

O-Alkylation :

4-Hydroxy-6-(trifluoromethyl)pyrimidine reacts with 4-(iodomethyl)pyrimidines in the presence of potassium carbonate (K₂CO₃) and acetone (Me₂CO) to form O-alkyl derivatives. This reaction is highly chemoselective, favoring O-alkylation over N-alkylation due to steric and electronic factors .

| Reagent | Conditions | Yield (%) | Product Type |

|---|---|---|---|

| 4-(Iodomethyl)pyrimidine | Reflux in Me₂CO, 30 min | 70–98 | O-Alkylated pyrimidinone |

Acylation :

The hydroxyl group can be acylated using acyl chlorides (e.g., acetyl chloride) to form ester derivatives. This reaction typically proceeds under mild conditions with high yields .

Condensation Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles. For instance:

Formation of Pyridones :

Reaction with aromatic amines (e.g., aniline) under heating leads to the formation of 4-pyridone derivatives. The trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, directing nucleophilic attack to specific positions .

| Nucleophile | Reaction Time | Yield (%) | Regioselectivity (C2 vs. C8 Attack) |

|---|---|---|---|

| Phenylmethanamine | 24 h | 60 | Predominantly C2 (ΔG‡: 17.3 kcal/mol) |

| Aniline | 24 h | 65 | Predominantly C8 (ΔG‡: 26.3 kcal/mol) |

Quantum chemistry calculations (B3LYP/6-31G(d)) confirm that regioselectivity is governed by the nucleophile’s electronic properties and interactions such as pyridinium−π effects .

Oxidation and Reduction

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine derivative, though this reaction is less common due to the stability imparted by the trifluoromethyl group .

Reactions with Active Methylene Compounds

This compound reacts with active methylene compounds (e.g., malononitrile) to form merocyanine dyes. This reaction exploits the electron-deficient nature of the pyrimidine ring :

| Active Methylene Compound | Product Type | Application |

|---|---|---|

| Malononitrile | Fluorinated merocyanine | Dyes, Sensors |

Functionalization via Sulfur-Containing Reagents

Thiolation :

Reaction with thiocarbamide (NH₂CSNH₂) in DMF at 120°C replaces the hydroxyl group with a thiol group, yielding 2-sulfydryl-4-hydroxy-6-(trifluoromethyl)pyrimidine in 86% yield .

Disulfide Formation :

Oxidation of the thiol derivative (e.g., using H₂O₂) produces disulfide-linked dimers, which are studied for their self-assembly properties .

Comparative Reactivity with Analogues

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:

| Property | This compound | 4-Hydroxy-6-methylpyrimidine |

|---|---|---|

| Electrophilicity at C2/C8 | Enhanced due to −CF₃ | Moderate |

| Stability under acidic conditions | High | Moderate |

| Yield in O-alkylation | 70–98% | 45–60% |

Key Research Findings

- Regioselectivity : Computational studies show that nucleophilic attack occurs preferentially at the C2 position when using aliphatic amines, while aromatic amines favor C8 due to cation−π interactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates and yields in substitution reactions .

- Industrial Applications : The compound serves as an intermediate in agrochemicals and pharmaceuticals, with scalable synthesis routes achieving >85% purity .

科学的研究の応用

4-Hydroxy-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.

Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Industrial Chemistry: Used in the synthesis of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

類似化合物との比較

Similar Compounds

- 4-Hydroxy-2-(trifluoromethyl)pyrimidine

- 4-Hydroxy-5-(trifluoromethyl)pyrimidine

- 4-Hydroxy-6-(difluoromethyl)pyrimidine

Uniqueness

4-Hydroxy-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the trifluoromethyl group at the 6th position, which imparts distinct electronic and steric properties. This positioning influences the compound’s reactivity and interaction with biological targets, making it a valuable building block in synthetic chemistry .

生物活性

4-Hydroxy-6-(trifluoromethyl)pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties. The trifluoromethyl group enhances its biological activity, making it a subject of interest in various research domains, particularly in antimicrobial and anticancer studies.

- Molecular Formula : C5H4F3N2O

- Molecular Weight : 197.16 g/mol

- CAS Number : 368-54-7

The biological activity of this compound is largely attributed to its ability to interact with biological targets, including enzymes and receptors. The presence of the trifluoromethyl group significantly influences its lipophilicity and reactivity, allowing for enhanced interactions with cellular components.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for microbial growth and cancer cell proliferation.

- Receptor Binding : It demonstrates binding affinity to various receptors involved in cellular signaling pathways.

Biological Activity Overview

The compound exhibits a range of biological activities, as summarized in the following table:

Case Studies

- Antimicrobial Activity : In a study focusing on Mycobacterium tuberculosis, derivatives of trifluoromethyl pyrimidinones demonstrated potent activity with minimal cytotoxic effects. One compound exhibited an MIC of 4.9 μM against M. tuberculosis while maintaining an IC50 greater than 100 μM against HepG2 cells, indicating a favorable therapeutic index .

- Anticancer Properties : Research has indicated that this compound can inhibit the proliferation of various cancer cell lines, showcasing its potential as a lead compound for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the pyrimidine ring can significantly alter biological activity:

特性

IUPAC Name |

4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOYSBZJJWPUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361444 | |

| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546-78-7 | |

| Record name | 6-(Trifluoromethyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the adsorption of 4-hydroxy-6-(trifluoromethyl)pyrimidine on metal surfaces?

A1: Research using electrochemical scanning tunneling microscopy (EC-STM) has shown that this compound (HTPT) forms a highly ordered monolayer on a gold (Au(111)) surface. [] This monolayer exhibits a (4 x radical3)R-30(0) superstructure, indicating a specific arrangement of the HTPT molecules on the gold surface. [] The presence of the hydroxyl and trifluoromethyl groups attached to the pyrimidine ring seems to influence the final structure and orientation of the HTPT adlayer. []

Q2: How stable is the this compound adlayer on the gold surface?

A2: The ordered structure of the HTPT adlayer on the Au(111) surface remains stable over a relatively wide electrochemical potential range, from -0.40 to 0.55 V. [] This suggests a relatively strong interaction between the HTPT molecules and the gold surface.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。